Ferulin C
Description
Properties
Molecular Formula |
C25H32O5 |
|---|---|
Molecular Weight |
412.526 |
IUPAC Name |
(E)-2-(2-Hydroxy-6,10-dimethylundeca-5,9-dien-2-yl)-7-methoxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one |
InChI |
InChI=1S/C25H32O5/c1-16(2)8-6-9-17(3)10-7-13-25(4,27)22-15-20-23(30-22)19-12-11-18(28-5)14-21(19)29-24(20)26/h8,10-12,14,22,27H,6-7,9,13,15H2,1-5H3/b17-10+ |
InChI Key |
JTQFSDBJVLSGFI-LICLKQGHSA-N |
SMILES |
O=C1C2=C(OC(C(CC/C=C(C)/CC/C=C(C)\C)(O)C)C2)C3=C(O1)C=C(OC)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ferulin C |
Origin of Product |
United States |
Preclinical Investigations of Biological Activity: Antitumor Effects
Antiproliferatory Activity in Breast Cancer Cell Lines
In vitro studies have confirmed that Ferulin C possesses potent antiproliferatory activity against human breast cancer cell lines. nih.govresearchgate.net The compound's efficacy is linked to its ability to disrupt microtubule structures within the cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov this compound has been identified as a microtubule-destabilizing agent that binds to the colchicine (B1669291) site of tubulin. nih.govresearchgate.net
Table 1: Antiproliferatory Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Potent growth inhibition; induction of cell cycle arrest and apoptosis. nih.govresearchgate.net |
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent growth inhibition. nih.govresearchgate.net |
In the MCF-7 human breast cancer cell line, this compound has shown strong antiproliferatory effects. nih.gov Treatment with this compound leads to a significant arrest of the cell cycle in the G1/S phase. nih.gov This cell cycle blockade is mediated through the p21Cip1/Waf1 - CDK2 signaling pathway. nih.gov Furthermore, this compound induces classic cell apoptosis in MCF-7 cells, contributing to its antitumor activity. nih.gov
Similar potent antiproliferatory activity has been observed in the MDA-MB-231 cell line, which is a model for triple-negative breast cancer. nih.govresearchgate.net The compound effectively inhibits the growth of these aggressive cancer cells, demonstrating its potential across different breast cancer subtypes. nih.gov
Inhibition of Tumor Metastasis in Breast Cancer Models
A critical aspect of cancer progression is metastasis, the spread of cancer cells to other parts of the body. This compound has been shown to impair the metastatic potential of breast cancer cells. nih.gov This anti-metastatic action is achieved by down-regulating key signaling pathways involved in cell migration and invasion, specifically the Ras-Raf-ERK and AKT-mTOR signaling pathways. nih.gov By inhibiting these pathways, this compound can reduce the ability of cancer cells to metastasize. nih.gov
In Vivo Antitumor Efficacy in Xenograft Models
The antitumor effects of this compound have been validated in in vivo animal models. nih.govresearchgate.net Xenograft models, where human cancer cells are implanted into immunodeficient mice, provide a platform to study drug efficacy in a living organism. meliordiscovery.comnih.gov
In studies using MCF-7 xenograft models, this compound demonstrated acceptable and significant antiproliferatory activity. nih.govresearchgate.net Administration of this compound led to a notable inhibition of tumor growth, confirming that its efficacy observed in cell cultures translates to an in vivo setting. researchgate.net The antitumor mechanism observed in these xenograft models was consistent with the findings from in vitro experiments. researchgate.net These findings substantiate this compound as a potent microtubule-destabilizing agent with anti-proliferation and anti-metastasis activity in breast cancer cells. nih.govresearchgate.net
Molecular and Cellular Mechanisms of Action in Cancer Biology
Microtubule Dynamics Modulation
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing critical roles in maintaining cell morphology, intracellular transport, and, crucially, cell division fishersci.no. Antitumor agents often target these structures to inhibit the uncontrolled proliferation of cancer cells by interfering with microtubule polymerization or promoting their depolymerization, leading to mitotic arrest fishersci.no. Ferulin C significantly modulates microtubule dynamics, positioning it as a potent anti-microtubule agent nih.govwikipedia.orgfishersci.no.
A key mechanism by which this compound exerts its cytotoxic effects is through the direct inhibition of tubulin polymerization nih.govwikipedia.orgfishersci.no. Studies have demonstrated that this compound exhibits a remarkable ability to suppress the assembly of tubulin into microtubules in vitro. The half-maximal inhibitory concentration (IC50) for this compound in inhibiting tubulin polymerization has been determined to be 9.2 μM nih.govwikipedia.orgfishersci.no. For comparative purposes, colchicine (B1669291), a well-known microtubule inhibitor, has an IC50 of 1.8 μM in similar assays fishersci.no.
Table 1: Tubulin Polymerization Inhibition (IC50 Values)
| Compound | IC50 (µM) |
| This compound | 9.2 |
| Colchicine | 1.8 |
This compound's inhibitory effect on tubulin polymerization is attributed to its specific interaction with the colchicine binding site on tubulin nih.govwikipedia.orgfishersci.nofishersci.no. This interaction has been predicted and supported by various experimental techniques, including Cellular Thermal Shift Assay (CETSA), molecular docking, and molecular dynamics (MD) simulations nih.govwikipedia.org. The furan (B31954) coumarin (B35378) core of this compound has been shown to make contact with β-tubulin at this crucial binding site fishersci.no. The colchicine binding site (CBS) is located at the interface between the α and β subunits of the tubulin dimer. Binding to this site typically leads to the destabilization of microtubules.
Cell Cycle Progression Regulation
The cell cycle is a tightly regulated process that governs cell growth and division, controlled by a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and their inhibitors. Aberrant cell cycle progression is a hallmark of cancer, making cell cycle regulators attractive targets for therapeutic intervention. This compound significantly impacts cell cycle progression in cancer cells nih.govwikipedia.org.
This compound has been shown to stimulate significant cell cycle arrest, specifically at the G1/S phase transition nih.govwikipedia.org. This arrest prevents cancer cells from proceeding from the G1 (growth) phase into the S (DNA synthesis) phase, thereby inhibiting their proliferation. The mechanism underlying this G1/S phase arrest involves the p21Cip1/Waf1 - CDK2 signaling pathway nih.govwikipedia.orgfishersci.no. The protein p21 acts as a crucial controller of the G1 and S phases of the cell cycle. Its upregulation is associated with improved survival in breast cancer cells fishersci.no. CDK2 is an enzyme essential for the completion of the G1 phase and the initiation of the S phase. By influencing this pathway, this compound effectively halts the cell cycle, preventing uncontrolled cell division characteristic of cancer.
Table 2: Key Proteins Involved in this compound-Induced Cell Cycle Arrest
| Protein/Complex | Role in Cell Cycle | This compound Effect |
| p21Cip1/Waf1 | Controller of G1 and S phases | Activated, leading to G1/S arrest nih.govwikipedia.orgfishersci.no |
| CDK2 | Necessary for G1 completion and S phase initiation | Inhibited via p21 signaling nih.govwikipedia.orgfishersci.no |
Role of p21Cip1/Waf1 - CDK2 Signaling
This compound induces significant cell cycle arrest, specifically in the G1/S phase, by modulating the p21Cip1/Waf1 - CDK2 signaling pathway. researchgate.netnih.gov The p21Cip1/Waf1 protein is a cyclin-dependent kinase inhibitor (CKI) that plays a crucial role in regulating cell cycle progression by inhibiting the activity of cyclin/CDK complexes, including CDK2. wikipedia.org By stimulating this pathway, this compound prevents cancer cells from advancing through the cell cycle, thereby inhibiting their proliferation. researchgate.netnih.govfrontiersin.org
Table 1: Effect of this compound on Cell Cycle Regulators
| Regulator | Effect of this compound Treatment | Associated Pathway |
| p21Cip1/Waf1 | Upregulation/Stimulation | p21Cip1/Waf1 - CDK2 Signaling |
| CDK2 | Inhibition (indirect via p21Cip1/Waf1) | p21Cip1/Waf1 - CDK2 Signaling |
| Cell Cycle Phase | G1/S Arrest | Cell Cycle Progression |
Apoptosis Induction
This compound is a potent inducer of classic cell apoptosis in cancer cells. researchgate.netnih.gov This programmed cell death is a critical mechanism for eliminating cancerous cells and is often deregulated in various malignancies. mdpi.com
Classic Apoptotic Signaling Pathways
The induction of apoptosis by this compound involves the activation of the classical mitochondrial apoptotic pathway. researchgate.netfrontiersin.org This is evidenced by several key molecular events:
Caspase Activation : this compound treatment leads to the cleavage and activation of executioner caspases, specifically caspase-3 and caspase-7, as well as initiator caspase-9. researchgate.netfrontiersin.org Caspases are central proteases in the apoptotic cascade, responsible for dismantling cellular components. frontiersin.org
PARP Cleavage : Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme, is also cleaved following this compound exposure, which is a hallmark of caspase-mediated apoptosis. researchgate.netfrontiersin.org
Bcl-2 Family Protein Modulation : this compound substantially elevates the expression of the pro-apoptotic protein Bax while reducing the expression of the anti-apoptotic protein Bcl-2. researchgate.netfrontiersin.org The balance between pro- and anti-apoptotic Bcl-2 family proteins dictates mitochondrial outer membrane permeabilization, a crucial step in the intrinsic apoptotic pathway. mdpi.com
Table 2: Apoptotic Markers Modulated by this compound
| Apoptotic Marker | Effect of this compound Treatment | Pathway Role |
| Caspase-3 | Cleavage/Activation | Executioner Caspase |
| Caspase-7 | Cleavage/Activation | Executioner Caspase |
| Caspase-9 | Cleavage/Activation | Initiator Caspase (Mitochondrial Pathway) |
| PARP | Cleavage | Apoptotic Marker |
| Bax | Elevated Expression | Pro-apoptotic |
| Bcl-2 | Reduced Expression | Anti-apoptotic |
Autophagy Pathway Modulation
This compound treatment has been shown to induce autophagy in cancer cells. researchgate.netnih.gov Autophagy is a cellular process involving the degradation and recycling of cellular components, which can act as a survival mechanism or, in some contexts, lead to cell death. mdpi.comnih.gov
Induction of Autophagy via ULK1 Signaling
This compound induces autophagy through the activation of ULK1 (Unc-51 like autophagy activating kinase 1) signaling. researchgate.netnih.gov ULK1 is a key serine/threonine kinase that initiates autophagosome formation and integrates upstream signals from energy-sensing pathways. mdpi.comelifesciences.org The induction of autophagy by this compound is also linked to its ability to inhibit the PI3K/AKT/mTOR signaling pathway. researchgate.netfrontiersin.org The mTOR complex 1 (mTORC1) is a primary negative regulator of autophagy, and its inactivation by compounds like this compound leads to ULK1 activation and subsequent autophagy induction. mdpi.com
Key Intracellular Signaling Pathway Interference
Beyond its effects on cell cycle and apoptosis, this compound interferes with several other crucial intracellular signaling pathways involved in cancer progression:
Ras-Raf-ERK Signaling : this compound impairs metastasis by down-regulating the Ras-Raf-ERK signaling pathway. researchgate.netnih.gov This pathway is a major regulator of cell proliferation, differentiation, and survival, and its dysregulation is common in cancer. researchgate.net
AKT-mTOR Signaling : this compound significantly inhibits the expression and phosphorylation of AKT and its downstream effector mTOR. researchgate.netnih.govfrontiersin.org The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, survival, and proliferation, and its inhibition contributes to this compound's antiproliferative and pro-autophagic effects. researchgate.netfrontiersin.orgdntb.gov.ua
PAK1 Signaling : RNA sequencing analysis has identified PAK1 (p21-activated kinase 1) as a novel essential modulator involved in the signaling regulated by this compound-induced α/β-tubulin depolymerization. researchgate.netnih.gov this compound acts as a microtubule-destabilizing agent by binding to the colchicine site of tubulin, disturbing microtubule integrity and structure. researchgate.netnih.gov This action, mediated partly through PAK1, contributes to its anti-proliferation and anti-metastasis activities. researchgate.netnih.gov
Table 3: Key Intracellular Signaling Pathways Interfered by this compound
| Pathway | Effect of this compound Treatment | Associated Cancer Activity |
| Ras-Raf-ERK | Down-regulation | Impaired Metastasis |
| AKT-mTOR | Inhibition of expression and phosphorylation | Anti-proliferation, Autophagy Induction, Impaired Metastasis |
| PAK1 | Modulation (involved in tubulin depolymerization) | Anti-proliferation, Anti-metastasis |
| Tubulin Polymerization | Inhibition (Colchicine site binding) | Microtubule disruption, Cell cycle arrest |
Downregulation of Ras-Raf-ERK Signaling
This compound contributes to the inhibition of cancer progression by downregulating the Ras-Raf-ERK signaling pathway. nih.govresearchgate.netigib.res.in The Ras-Raf-ERK cascade is a well-characterized mitogen-activated protein kinase (MAPK) pathway that plays a central role in various cellular processes, including cell proliferation, survival, migration, and angiogenesis. frontiersin.orgoncotarget.com Hyperactivation of this pathway is frequently associated with oncogenesis and the development and progression of numerous tumor entities. frontiersin.org By inhibiting this pathway, this compound effectively curtails the signaling responsible for uncontrolled cell growth and metastatic potential in breast cancer cells. nih.govresearchgate.net
Downregulation of AKT-mTOR Signaling
Another crucial mechanism by which this compound exerts its anti-cancer effects is through the downregulation of the AKT-mTOR signaling pathway. nih.govresearchgate.netigib.res.in This pathway, also known as the PI3K/AKT/mTOR pathway, is a critical regulator of cell proliferation, invasion, metastasis, and angiogenesis in various cancers. mdpi.comdntb.gov.uaresearchgate.net this compound's ability to inhibit this pathway also contributes to the induction of autophagy, a cellular process that can synergize with the inhibition of proliferation and metastasis. nih.govresearchgate.netfrontiersin.org The suppression of AKT-mTOR signaling by this compound underscores its potential to disrupt multiple facets of cancer cell survival and spread. researchgate.netfrontiersin.org
Identification of PAK1 as a Novel Essential Modulator
Through comprehensive RNA sequencing analysis, p21-activated kinase 1 (PAK1) has been identified as a novel essential modulator involved in the signaling regulated by this compound. nih.govresearchgate.netigib.res.in PAK1 is a key protein kinase that plays a significant role in various aspects of cancer biology, including cell proliferation, metastasis, and the development of drug resistance. nih.govmdpi.com The involvement of PAK1 in this compound's mechanism of action highlights a specific molecular target through which this compound-induced α/β-tubulin depolymerization translates into its anti-tumor effects. nih.govresearchgate.netigib.res.in
RNA Sequencing Analysis for Pathway Elucidation
RNA sequencing (RNA-seq) analysis has been instrumental in elucidating the molecular mechanisms of this compound. Specifically, RNA-seq data revealed the involvement of PAK1 as a novel essential modulator in the signaling pathways affected by this compound-induced α/β-tubulin depolymerization. nih.govresearchgate.netigib.res.in RNA-seq is a powerful tool that provides insights into gene expression profiles and can identify signaling pathways associated with various cellular responses, including those related to chemotherapy resistance and tumor-driving mutations. researchgate.netfrontiersin.orgnih.gov The application of RNA-seq in the study of this compound has provided detailed information on the specific molecular changes and pathway modulations that contribute to its anti-cancer activity. nih.govresearchgate.netigib.res.in
Compound Names and PubChem CIDs
Future Research Directions for Ferulin C
Comprehensive Mechanistic Pathway Delineation
A fundamental area for future research involves the exhaustive delineation of Ferulin C's mechanistic pathways. While initial studies may suggest certain biological activities, a complete understanding necessitates mapping the precise molecular interactions and signaling cascades through which this compound exerts its effects. This includes identifying specific protein targets, enzyme modulation, receptor binding events, and downstream gene expression changes. Advanced techniques such as proteomics, metabolomics, and transcriptomics will be crucial in providing a holistic view of its cellular impact. For instance, understanding how ferulic acid, a related compound, modulates various signaling pathways like PI3K/AKT/mTOR, Notch, and Wnt, which are associated with proliferation, invasion, metastasis, and angiogenesis, provides a precedent for the depth of mechanistic study required for this compound. researchgate.net Furthermore, the activation of cell-cycle-related proteins and enzymes (e.g., p53, p21, Bax, pro-caspases 3 and 9) and the reduction of cyclin D1 and E, proapoptotic Bcl-2, MMP-9, and NF-kV, which lead to cell cycle arrest and cell death, highlight the complexity of pathways that need to be fully characterized for this compound. researchgate.net
Exploration of Additional Biological Targets and Pathways
Beyond its currently recognized activities, future research should actively explore additional biological targets and pathways that this compound may influence. This broad exploration can uncover novel therapeutic applications or provide a deeper understanding of its pleiotropic effects. High-throughput screening assays, phenotypic screens, and computational approaches like network pharmacology and molecular docking can be employed to systematically identify new binding partners or affected biological processes. For example, network pharmacology and molecular docking have been successfully applied to predict potential targets and pathways for compounds like ferulic acid in various conditions. nrfhh.com Studies on related compounds have identified numerous overlapping targets associated with various biological processes, including cell proliferation, apoptosis, and inflammation, and have unmasked pharmacological pathways such as the MAPK signaling pathway and hypoxia-inducible factor-1 signaling pathway. nih.govresearchgate.net This comprehensive approach can reveal previously unappreciated biological activities or synergistic interactions.
Structure-Activity Relationship Studies for Enhanced Efficacy
A critical direction for optimizing this compound's therapeutic potential lies in rigorous Structure-Activity Relationship (SAR) studies. This involves systematically synthesizing and evaluating this compound analogs with subtle modifications to their chemical structure. The goal is to identify specific functional groups or structural motifs responsible for its biological activity, leading to the design of derivatives with enhanced potency, selectivity, bioavailability, or reduced off-target effects. Computational chemistry techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can complement experimental synthesis by predicting the activity of hypothetical compounds and guiding synthetic efforts. QSAR studies on ferulic acid derivatives have been conducted to predict anticancer activity based on molecular descriptors like dipole moment and partition coefficient. kemdikbud.go.idresearchgate.net These studies have shown that incorporating different alkyl chains can influence properties like solubility and enhance activity. kemdikbud.go.id
Development of Synthetic Methodologies for Derivatives
The development of efficient and scalable synthetic methodologies for this compound and its derivatives is paramount for facilitating comprehensive SAR studies and potential future clinical development. Current synthetic routes may be complex, low-yielding, or rely on unsustainable reagents. Future research should focus on developing novel, robust, and environmentally friendly synthetic strategies. This includes exploring green chemistry principles, innovative catalytic approaches, and flow chemistry techniques to enable the rapid and cost-effective production of diverse this compound analogs. Advances in synthetic methodologies for natural metabolites and their derivatives often involve optimizing reaction conditions, exploring new catalysts, and improving purification processes. farinolagroup.comrsc.orgmdpi.com For example, simpler alkaline hydrolysis methodologies have been developed for extracting ferulic acid from natural sources, aiming to decrease experimental steps and energy costs while increasing extraction yield. mdpi.com
Comparative Studies with Clinically Relevant Agents
To establish the clinical relevance and potential advantages of this compound, future research must include comprehensive comparative studies with existing clinically relevant agents. These head-to-head comparisons, conducted in appropriate in vitro and in vivo models, should assess not only efficacy but also mechanistic differences, target specificity, and potential for synergistic effects. Such studies are essential for positioning this compound within the current therapeutic landscape and identifying niches where it may offer superior or complementary benefits. Comparative studies are routinely performed to evaluate the efficacy of new treatments against established ones, such as comparing topical human platelet extract with vitamin C (which often contains ferulic acid) for skin rejuvenation. nih.gov These studies provide valuable insights into relative performance and potential advantages. nih.govresearchgate.netmdpi.comjcadonline.com
Q & A
Q. What experimental methodologies are recommended for assessing Ferulin C’s inhibition of tubulin polymerization in vitro?
Tubulin polymerization assays using purified tubulin proteins are standard. Monitor polymerization kinetics via turbidity measurements at 340 nm over 30–60 minutes . Include positive controls (e.g., paclitaxel) and negative controls (DMSO vehicle). For validation, combine with immunofluorescence to visualize microtubule destabilization in treated cells . Statistical analysis should follow guidelines for reproducibility (e.g., triplicate experiments, ANOVA with post-hoc tests) .
Q. How can researchers optimize dose-response studies for this compound in cancer cell lines?
Use a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC50 values. Employ cell viability assays (MTT/CellTiter-Glo) across multiple cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer) to assess selectivity . Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
Q. What are the key parameters for validating this compound’s mechanism of action via PAK1/p21 pathways?
Perform Western blotting or ELISA to quantify PAK1 inactivation (phospho-PAK1 levels) and p21 upregulation. Use siRNA knockdown of p21 to confirm its role in this compound-induced cell cycle arrest. Include time-course experiments to track pathway activation dynamics . Reference standardized protocols for protein quantification and normalization .
Advanced Research Questions
Q. How can contradictions in reported IC50 values for this compound across studies be resolved?
Discrepancies may arise from assay conditions (e.g., tubulin source, temperature) or cell line heterogeneity. Conduct comparative studies under unified protocols, and report detailed metadata (e.g., tubulin batch, cell line authentication) . Use meta-analysis frameworks to aggregate data from independent labs, applying heterogeneity tests (e.g., I² statistic) .
Q. What integrative approaches are suitable for studying this compound’s anti-angiogenic effects in vivo?
Combine chick chorioallantoic membrane (CAM) assays with xenograft models. Quantify microvessel density via CD31 immunohistochemistry and correlate with tumor volume reduction. For omics integration, perform RNA-seq on treated tumors to identify downstream targets (e.g., VEGF, MMPs) . Ensure ethical compliance in animal studies (e.g., 3Rs principles) .
Q. How can CRISPR-Cas9 screening enhance target identification for this compound?
Design a genome-wide knockout library in cancer cells and screen for resistance/sensitivity to this compound. Prioritize hits using pathway enrichment analysis (e.g., KEGG, GO). Validate candidates (e.g., PAK1, tubulin isoforms) via rescue experiments . Adopt standardized guidelines for CRISPR data reporting, including off-target analysis .
Methodological and Analytical Considerations
Q. What statistical frameworks are recommended for analyzing this compound’s synergistic effects with chemotherapeutics?
Use the Chou-Talalay combination index (CI) method. Calculate CI values for varying this compound/drug ratios (e.g., 1:1 to 1:10) and validate with isobologram analysis. Report confidence intervals and p-values for synergy significance .
Q. How should researchers address batch-to-batch variability in this compound isolation from natural sources?
Implement HPLC-UV or LC-MS for purity assessment (>95%). Include a reference standard in each batch for NMR/HRMS characterization. For pharmacological studies, use a single batch to ensure consistency, and document variability in supplementary materials .
Data Reporting and Literature Synthesis
Q. What guidelines should be followed when publishing contradictory findings on this compound’s efficacy?
Clearly delineate experimental conditions (e.g., cell line origin, assay protocols) in the Methods section. Use the Discussion to contrast results with prior work, highlighting methodological differences (e.g., tubulin isoform specificity) . Adhere to journal-specific standards for data transparency (e.g., supplementary RAW files) .
Q. How can systematic reviews improve the translational relevance of this compound studies?
Apply PRISMA guidelines to aggregate preclinical data. Use tools like Google Scholar to identify high-impact studies, prioritizing those with in vivo validation and mechanistic depth . Address publication bias via funnel plots and sensitivity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
